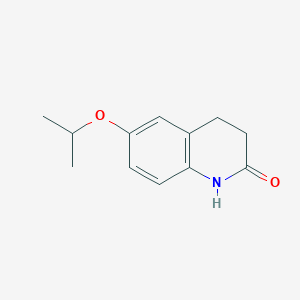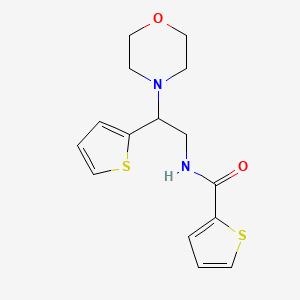
(R)-1-Cyclopentyl-1-phenylethane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-Cyclopentyl-1-phenylethane-1,2-diol is an organic compound characterized by a cyclopentyl group and a phenyl group attached to an ethane backbone, with two hydroxyl groups on the first and second carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Cyclopentyl-1-phenylethane-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentyl bromide and phenylacetaldehyde.
Grignard Reaction: Cyclopentyl bromide is reacted with magnesium to form cyclopentylmagnesium bromide, a Grignard reagent.
Addition Reaction: The Grignard reagent is then added to phenylacetaldehyde, resulting in the formation of ®-1-Cyclopentyl-1-phenylethanol.
Oxidation: The secondary alcohol is oxidized to form the corresponding ketone.
Reduction: Finally, the ketone is reduced to ®-1-Cyclopentyl-1-phenylethane-1,2-diol using a suitable reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of ®-1-Cyclopentyl-1-phenylethane-1,2-diol may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
®-1-Cyclopentyl-1-phenylethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl₂) for halogenation and ammonia (NH₃) for amination are commonly employed.
Major Products
Oxidation: Ketones and carboxylic acids.
Reduction: Alkanes.
Substitution: Halides and amines.
Scientific Research Applications
®-1-Cyclopentyl-1-phenylethane-1,2-diol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-1-Cyclopentyl-1-phenylethane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and modulating downstream signaling pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
(S)-1-Cyclopentyl-1-phenylethane-1,2-diol: The enantiomer of the compound, differing in the spatial arrangement of atoms.
1-Cyclopentyl-1-phenylethanol: Lacks one hydroxyl group compared to ®-1-Cyclopentyl-1-phenylethane-1,2-diol.
1-Cyclopentyl-1-phenylethane: Lacks both hydroxyl groups.
Uniqueness
®-1-Cyclopentyl-1-phenylethane-1,2-diol is unique due to its specific stereochemistry and the presence of two hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
This detailed article provides a comprehensive overview of ®-1-Cyclopentyl-1-phenylethane-1,2-diol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(1R)-1-cyclopentyl-1-phenylethane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c14-10-13(15,12-8-4-5-9-12)11-6-2-1-3-7-11/h1-3,6-7,12,14-15H,4-5,8-10H2/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTPLIMWPOIMPS-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CO)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)[C@](CO)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(pyridin-2-yl)methyl N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}carbamate](/img/structure/B2515927.png)
![N-[(4-Fluorophenyl)methyl]-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2515930.png)
![[2-Fluoro-6-nitro-4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2515931.png)

![2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2515936.png)
![N-[3-(2-tert-butylpyrimidin-4-yl)propyl]prop-2-enamide](/img/structure/B2515938.png)
![N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2515939.png)
![ethyl 6-methyl-4-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/new.no-structure.jpg)

![N-[3-(Tert-butylamino)-3-oxopropyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2515943.png)
![N-(4-ethylphenyl)-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2515945.png)
![2-chloro-N-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2515946.png)
![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(3-methyl-1,2-oxazol-5-yl)acetamide](/img/structure/B2515947.png)
